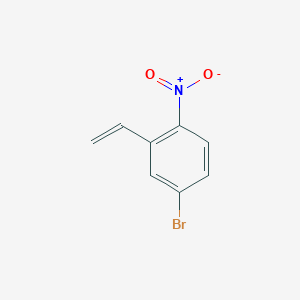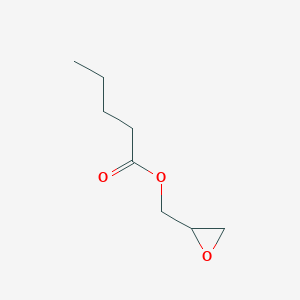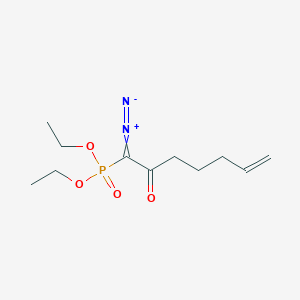
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is a chemical compound with a unique structure that includes a diazonium group and a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of a phosphonate ester with a diazonium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonate ester precursor, followed by diazotization and subsequent purification of the final product. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl P-(1-diazo-2-oxopropyl)phosphonate
- Phosphonic acid, (1-diazo-2-oxo-6-heptenyl)-, diethyl ester
Uniqueness
1-Diazonio-1-(diethoxyphosphoryl)hepta-1,6-dien-2-olate is unique due to its combination of a diazonium group and a phosphoryl group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
119407-24-8 |
|---|---|
Molekularformel |
C11H19N2O4P |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
1-diazo-1-diethoxyphosphorylhept-6-en-2-one |
InChI |
InChI=1S/C11H19N2O4P/c1-4-7-8-9-10(14)11(13-12)18(15,16-5-2)17-6-3/h4H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
GMNPMQIEVQYMTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=[N+]=[N-])C(=O)CCCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


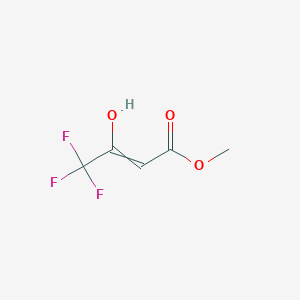
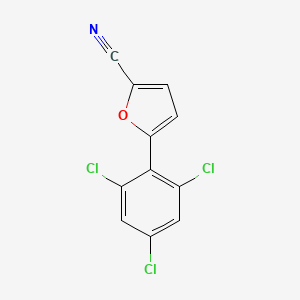
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)
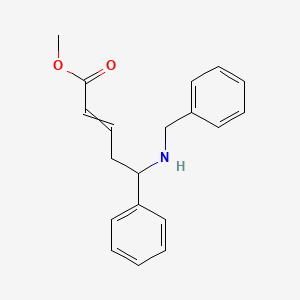

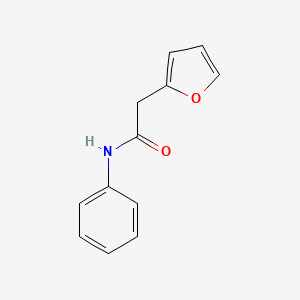
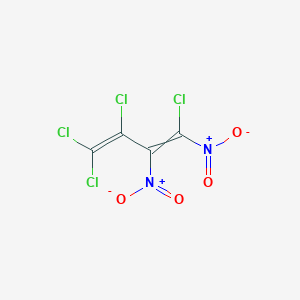
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
